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Introduction
Fura-5F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of

intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester, it is cell-

permeant and becomes active after hydrolysis by intracellular esterases. Fura-5F is a low-

affinity calcium indicator, making it particularly well-suited for measuring high calcium

concentrations that would saturate higher-affinity indicators like Fura-2. This property is

advantageous for studying cellular phenomena associated with large calcium transients, such

as those occurring in excitable cells or within organelles like mitochondria.[1]

Similar to its analogue Fura-2, Fura-5F exhibits a shift in its fluorescence excitation spectrum

upon binding to Ca²⁺. This ratiometric property allows for the accurate determination of [Ca²⁺]i,

largely independent of variables such as dye concentration, photobleaching, and cell thickness.

[2][3]

Key Features and Applications
Low Affinity for Calcium: With a dissociation constant (Kd) for Ca²⁺ of approximately 400 nM,

Fura-5F is ideal for measuring elevated calcium levels.[1]

Ratiometric Measurement: The dual-excitation properties of Fura-5F minimize artifacts from

uneven dye loading and photobleaching, leading to more robust and reproducible data.[2][3]
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UV Excitation: Fura-5F is excited by ultraviolet light, with distinct excitation peaks for the

Ca²⁺-bound and Ca²⁺-free forms.[1]

Primary Applications Include:

Monitoring calcium dynamics in excitable cells (e.g., neurons, muscle cells).

Investigating signal transduction pathways involving large and sustained calcium signals,

such as those mediated by G protein-coupled receptors (GPCRs).[4][5][6][7]

Measuring calcium concentrations within cellular organelles, such as mitochondria, which

can sequester high levels of calcium.[8][9]

Quantitative Data
The spectral properties and calcium binding affinity of Fura-5F are summarized in the tables

below. For comparison, data for the high-affinity indicator Fura-2 AM are also provided.

Property Fura-5F Fura-2

Ca²⁺ Dissociation Constant

(Kd)
~400 nM ~145 nM

Excitation Maximum (Ca²⁺-

free)
~363 nm ~363 nm

Excitation Maximum (Ca²⁺-

bound)
~336 nm ~335 nm

Emission Maximum ~512 nm ~505-512 nm

Molecular Weight (AM Ester) 1005.84 g/mol ~1001.9 g/mol

Table 1: Physicochemical and Spectroscopic Properties of Fura-5F and Fura-2.
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Parameter Recommended Range

Stock Solution Concentration 1-5 mM in DMSO

Working Concentration 1-5 µM

Incubation Time 15-60 minutes

Incubation Temperature 20-37°C

Table 2: Recommended Experimental Parameters for Fura-5F AM.

Experimental Protocols
The following protocols provide a general guideline for loading cells with Fura-5F AM and

performing fluorescence microscopy. Optimization may be required for specific cell types and

experimental conditions.

Reagent Preparation
1. Fura-5F AM Stock Solution (1-5 mM):

Prepare a stock solution of Fura-5F AM in high-quality, anhydrous dimethyl sulfoxide

(DMSO). For example, to make a 1 mM stock solution, dissolve 1 mg of Fura-5F AM in

approximately 1 mL of DMSO.

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

2. Loading Buffer:

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another suitable

physiological buffer, buffered with HEPES.

Pluronic® F-127: To aid in the dispersion of the lipophilic Fura-5F AM in the aqueous loading

buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-

0.04%.[10]

Probenecid: To prevent the extrusion of the hydrolyzed dye by organic anion transporters,

probenecid can be included in the loading and imaging buffer at a final concentration of 1-2.5

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15554501?utm_src=pdf-body
https://www.benchchem.com/product/b15554501?utm_src=pdf-body
https://www.benchchem.com/product/b15554501?utm_src=pdf-body
https://www.benchchem.com/product/b15554501?utm_src=pdf-body
https://www.benchchem.com/product/b15554501?utm_src=pdf-body
https://www.benchchem.com/product/b15554501?utm_src=pdf-body
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mM.[10]

Cell Loading Protocol
Prepare Cells: Culture cells on coverslips or in imaging dishes suitable for fluorescence

microscopy. Ensure cells are healthy and sub-confluent.

Prepare Loading Solution: Dilute the Fura-5F AM stock solution into the loading buffer to a

final working concentration of 1-5 µM. If using, add Pluronic® F-127 and probenecid at this

stage. Vortex the solution thoroughly to ensure complete mixing.

Cell Loading:

Remove the cell culture medium and wash the cells once with the loading buffer (without

Fura-5F AM).

Add the Fura-5F AM loading solution to the cells and incubate for 15-60 minutes at 20-

37°C, protected from light.[2][10] The optimal loading time and temperature should be

determined empirically for each cell type.

Wash and De-esterification:

After loading, wash the cells twice with imaging buffer (e.g., HBSS with or without

probenecid) to remove extracellular dye.

Incubate the cells in fresh imaging buffer for an additional 30 minutes at room temperature

to allow for complete de-esterification of the Fura-5F AM by intracellular esterases.[2]

Fluorescence Microscopy and Data Acquisition
Microscope Setup: Use a fluorescence microscope equipped with a UV light source,

appropriate filter sets for Fura-5F (excitation at ~340 nm and ~380 nm, emission at ~510

nm), and a sensitive camera.

Image Acquisition:

Acquire fluorescence images by alternating excitation between ~340 nm (for Ca²⁺-bound

Fura-5F) and ~380 nm (for Ca²⁺-free Fura-5F).
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Collect the emission at ~510 nm for both excitation wavelengths.

Minimize phototoxicity and photobleaching by using the lowest possible excitation light

intensity and exposure times.

Data Analysis:

Calculate the ratio of the fluorescence intensities obtained at the two excitation

wavelengths (F340/F380) for each time point and region of interest.

The ratio values can be used to determine the intracellular calcium concentration using the

Grynkiewicz equation, which requires calibration of the minimum (Rmin) and maximum

(Rmax) fluorescence ratios.
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Caption: Experimental workflow for Fura-5F AM calcium imaging.
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Caption: GPCR-mediated calcium signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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